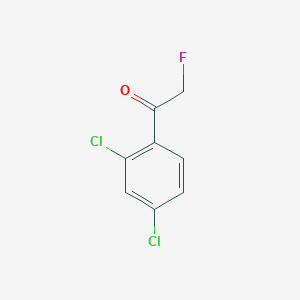

1-(2,4-Dichlorophenyl)-2-fluoroethanone

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound 1-(2,4-Dichlorophenyl)-2-fluoroethanone is systematically named according to IUPAC rules, which prioritize functional group hierarchy and substituent positioning. The root structure is ethanone, a two-carbon ketone. The phenyl group attached to the carbonyl carbon (position 1) bears chlorine atoms at positions 2 and 4, while a fluorine atom substitutes the second carbon of the ethanone chain (position 2).

The CAS Registry Number for this compound is 92781-39-0 , a unique identifier that distinguishes it from structural analogs. CAS registry numbers are critical for unambiguous identification in chemical databases and regulatory frameworks. For example, the specificity of this identifier avoids confusion with closely related compounds such as 1-(3,4-dichlorophenyl)-2-fluoroethanone (CAS 1219632-63-9), which differs only in chlorine substitution patterns.

Molecular Formula and Weight Determination

The molecular formula C₈H₅Cl₂FO encapsulates the compound’s atomic composition:

- 8 carbon atoms (6 in the aromatic ring, 2 in the ethanone chain)

- 5 hydrogen atoms (5 remaining hydrogens on the aromatic ring and ethanone)

- 2 chlorine atoms (substituents on the phenyl ring)

- 1 fluorine atom (on the ethanone chain)

- 1 oxygen atom (in the ketone group)

Molecular Weight Calculation:

| Atom | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 8 | 12.01 | 96.08 |

| H | 5 | 1.008 | 5.04 |

| Cl | 2 | 35.45 | 70.90 |

| F | 1 | 19.00 | 19.00 |

| O | 1 | 16.00 | 16.00 |

| Total | 207.02 |

The calculated molecular weight (207.02 g/mol) aligns with reported values of 207.03 g/mol , accounting for rounding discrepancies.

Structural Isomerism and Substituent Position Effects

Structural isomerism in this compound arises from variations in substituent positions on the phenyl ring or ethanone chain. Key considerations include:

Positional Isomerism:

- Chlorine Substitution : Moving chlorine atoms to positions 3 and 4 (1-(3,4-dichlorophenyl)-2-fluoroethanone) alters physicochemical properties. For instance, the 2,4-dichloro configuration increases steric hindrance near the ketone group compared to 3,4-substitution.

- Fluorine Position : Relocating the fluorine to the first carbon (1-fluoro-2-(2,4-dichlorophenyl)ethanone) would reorient the molecule’s dipole moment, affecting solubility and reactivity.

Electronic Effects:

- Electron-Withdrawing Groups : The combined effect of two chlorine atoms (σₚ = +0.23 each) and a fluorine atom (σₚ = +0.06) creates a highly electron-deficient aromatic system, directing electrophilic substitution to the less hindered position 6 of the ring.

- Steric Effects : The 2-chloro substituent ortho to the ketone group introduces steric strain, potentially reducing reaction rates at the carbonyl carbon compared to para-substituted analogs.

Comparative Table: Substituent Position Impact on Properties

| Compound | Melting Point (°C) | LogP (Predicted) |

|---|---|---|

| This compound | Not reported | 2.81 |

| 1-(3,4-Dichlorophenyl)-2-fluoroethanone | Not reported | 2.78 |

| 1-(2,5-Dichlorophenyl)-2-fluoroethanone | Not reported | 2.84 |

Data derived from PubChem computational properties.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2-fluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYZMUCMESZXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664298 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-fluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92781-39-0 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-fluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alpha-Fluorination of 2,4-Dichloroacetophenone

This method involves direct electrophilic or nucleophilic fluorination of the alpha position of 2,4-dichloroacetophenone. Common fluorinating agents include:

- N-Fluorobenzenesulfonimide (NFSI)

- Selectfluor (F-TEDA-BF4)

- Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor

The reaction conditions are optimized to favor monofluorination without over-fluorination or decomposition.

Synthesis via Halogen Exchange or Fluoro-substituted Precursors

Another method involves:

- Preparation of alpha-halo-2,4-dichloroacetophenone (e.g., alpha-chloro or alpha-bromo derivatives).

- Subsequent halogen exchange with fluoride salts such as KF, CsF, or tetra-n-butylammonium fluoride (TBAF) under polar aprotic solvents (e.g., DMF, DMSO).

Detailed Preparation Methods and Research Findings

Alpha-Fluorination Using Electrophilic Fluorinating Agents

A representative procedure includes:

- Dissolving 2,4-dichloroacetophenone in anhydrous acetonitrile or dichloromethane.

- Cooling the solution to 0°C to room temperature.

- Addition of N-fluorobenzenesulfonimide (NFSI) or Selectfluor in stoichiometric amounts.

- Stirring for several hours to allow fluorination.

- Workup involving aqueous extraction and purification by column chromatography.

Research data indicate that NFSI provides good selectivity and yields (typically 60-80%) for monofluorinated product with minimal side reactions. Reaction time and temperature are critical parameters to control.

Halogen Exchange via Alpha-Halo Ketones

This method involves:

- Synthesis of alpha-bromo-2,4-dichloroacetophenone by bromination using N-bromosuccinimide (NBS) under radical conditions.

- Subsequent reaction with fluoride salts (e.g., KF, CsF) in polar aprotic solvents at elevated temperatures (50-100°C).

- The fluoride ion displaces the bromide to form this compound.

Yields reported in literature range from 50-75%, depending on reaction time and solvent system.

Alternative Fluorination via Diazo Intermediates and Fluorination

Some advanced synthetic routes involve:

- Generation of alpha-diazo ketone intermediates from 2,4-dichloroacetophenone derivatives.

- Subsequent treatment with electrophilic fluorine sources or fluorinating reagents to introduce fluorine at alpha position.

These methods are more complex but can provide higher regioselectivity.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Fluorinating Agent / Reagent | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Electrophilic fluorination | 2,4-Dichloroacetophenone | N-Fluorobenzenesulfonimide (NFSI) | Acetonitrile, DCM | 0 to 25 | 60-80 | Mild conditions, good selectivity |

| Halogen exchange (nucleophilic) | alpha-Bromo-2,4-dichloroacetophenone | KF, CsF | DMF, DMSO | 50-100 | 50-75 | Requires prior halogenation step |

| Diazo intermediate fluorination | 2,4-Dichloroacetophenone derivative | Electrophilic fluorine sources | Various | Variable | Variable | Advanced method, high regioselectivity |

Notes on Reaction Conditions and Optimization

- Solvent choice : Polar aprotic solvents (DMF, DMSO, acetonitrile) favor nucleophilic fluorination by stabilizing fluoride ions.

- Temperature control : Lower temperatures prevent side reactions and over-fluorination in electrophilic methods.

- Stoichiometry : Using stoichiometric or slight excess fluorinating agents balances conversion and selectivity.

- Purification : Column chromatography or recrystallization is typically employed to isolate pure this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-fluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

Oxidation: Formation of 2,4-dichlorobenzoic acid.

Reduction: Formation of 1-(2,4-dichlorophenyl)-2-fluoroethanol.

Substitution: Formation of various substituted ethanones depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1-(2,4-Dichlorophenyl)-2-fluoroethanone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for the development of drugs targeting specific biological pathways.

Case Study: Synthesis of Anticancer Agents

Research indicates that derivatives of this compound are explored for their potential as anticancer agents. The compound's ability to undergo nucleophilic substitution reactions allows for modifications that enhance biological activity. For instance, studies have shown that introducing different substituents can significantly affect the potency against cancer cell lines .

Organic Synthesis Applications

The compound is utilized in organic synthesis as a building block for more complex molecules. Its reactivity facilitates the formation of various functional groups, making it valuable in synthetic chemistry.

Table 1: Synthetic Reactions Involving this compound

Environmental and Toxicological Studies

Given its chlorinated and fluorinated nature, this compound has been studied for its environmental impact and potential toxicity. Research has shown that compounds with similar structures can exhibit persistent behavior in the environment, raising concerns about bioaccumulation and toxicity to aquatic life.

Case Study: Toxicity Assessment

A study focusing on the toxicity of fluorinated compounds highlighted that exposure to this compound can lead to adverse health effects in laboratory animals, including neurological symptoms and organ damage . These findings underscore the importance of assessing environmental risks associated with its use.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-fluoroethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may interact with cytochrome P450 enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural Analogs

Halogen-Substituted Acetophenones

Key Observations :

- Positional isomerism: The fluorine in 1-(2,4-Dichloro-5-fluorophenyl)ethanone (5-F vs. 1-F) alters electronic distribution, reducing its utility in antifungal applications compared to the target compound .

- Halogen vs. methoxy substitution: Replacement of Cl/F with methoxy groups (e.g., 2-Chloro-1-(2,4-dimethoxyphenyl)ethanone) increases polarity and reduces lipophilicity (logP ~2.1 vs. ~3.5 for the target compound) .

Complex Derivatives with Imidazole/Triazole Moieties

Key Observations :

- The target compound’s fluoroethanone group is critical for asymmetric synthesis of chiral intermediates in VNI derivatives, which exhibit nanomolar inhibition of CYP51 .

- Sertaconazole derivatives, synthesized from 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, show enhanced antifungal activity due to the benzo[b]thienyl group improving membrane penetration .

Functional Comparison: Antifungal Activity and Selectivity

*Selectivity Index = IC₅₀ (mammalian cells)/MIC₉₀.

Key Findings :

- The target compound exhibits moderate antifungal activity compared to clinically used azoles (e.g., sertaconazole), likely due to its role as a precursor rather than a direct inhibitor .

Physicochemical Properties

| Property | This compound | 1-(2,4-Dichloro-5-fluorophenyl)ethanone | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone |

|---|---|---|---|

| LogP (calc.) | 3.5 | 3.4 | 3.8 |

| Water Solubility (mg/L) | 45 | 38 | 22 |

| Melting Point (°C) | 72–74 | 68–70 | 89–91 |

Notes:

- Higher lipophilicity (logP) in trifluoroethanone derivatives correlates with increased membrane permeability but reduced solubility .

- The target compound’s lower melting point facilitates synthetic handling compared to rigid trifluoromethyl analogs .

Biological Activity

1-(2,4-Dichlorophenyl)-2-fluoroethanone, also known by its CAS number 92781-39-0, is a fluorinated ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure

The compound features a dichlorophenyl group and a fluorinated ethyl ketone moiety. Its molecular formula is C8H6Cl2FO, and it exhibits significant structural characteristics that influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antiviral Activity : Preliminary studies suggest that fluorinated compounds can enhance antiviral efficacy. The compound's structure may contribute to its interaction with viral enzymes or receptors.

- Antimicrobial Properties : The presence of the dichlorophenyl group is associated with increased antibacterial activity against certain Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Some studies have indicated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Antiviral Properties

A study conducted on fluorinated nucleosides highlighted the importance of fluorine in enhancing antiviral activity. Although specific data on this compound was limited, related compounds demonstrated significant inhibition of viral replication pathways. For instance:

- Compound : 2′-deoxy-2′-fluorouridine

- EC50 : 5.0 μM against HCV replicon RNA levels

- Cytotoxicity : CC50 > 100 μM .

Antimicrobial Activity

Research evaluating a series of fluorinated compounds found that those similar to this compound exhibited promising antibacterial effects:

- Tested Bacteria : Staphylococcus aureus and Escherichia coli

- Activity : Compounds were effective against S. aureus with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Cytotoxicity Studies

In vitro studies have shown varying degrees of cytotoxicity for fluorinated compounds. For example:

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,4-Dichlorophenyl)-2-fluoroethanone, and how can reaction efficiency be optimized?

- Methodology :

- Halogenation Strategies : Start with 1-(2,4-dichlorophenyl)ethanone and introduce fluorine via nucleophilic substitution using fluorinating agents like KF or Selectfluor™ under controlled anhydrous conditions.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track intermediate formation. Adjust reaction parameters (e.g., solvent polarity, temperature) to minimize side products like dechlorinated derivatives .

- Yield Improvement : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorine incorporation efficiency. Purify via column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Use NMR to identify aromatic proton splitting patterns (meta/para coupling due to Cl/F substituents) and NMR for fluorine environment analysis. NMR confirms carbonyl functionality (~190 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] at m/z 222.96 (CHClFO). Fragmentation patterns distinguish regioisomers .

- IR Spectroscopy : Detect carbonyl stretching (~1700 cm) and C-F stretches (~1100 cm).

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic Insight :

- Electron-Withdrawing Effects : The 2,4-dichloro groups deactivate the aromatic ring, directing nucleophiles to the para position relative to the ketone. The fluorine at the β-position further polarizes the carbonyl, enhancing electrophilicity.

- Kinetic Studies : Use Hammett plots to correlate substituent effects with reaction rates. For example, compare reactivity with amines (e.g., aniline) under varying pH .

- Competitive Pathways : Under basic conditions, fluorine may participate in elimination (e.g., forming α,β-unsaturated ketones), requiring careful pH control .

Q. What strategies resolve contradictory stability data under varying pH and temperature conditions?

- Experimental Design :

- Accelerated Stability Testing : Store the compound in buffers (pH 1–13) at 40–60°C for 4 weeks. Analyze degradation products via HPLC with UV detection (λ = 254 nm).

- Contradiction Resolution : Discrepancies in literature often arise from solvent impurities. Use deuterated solvents for NMR stability assays to track decomposition (e.g., hydrolysis to 2,4-dichlorobenzoic acid) .

- Statistical Validation : Apply Design of Experiments (DoE) to identify critical factors (e.g., oxygen exposure, light) affecting stability .

Q. How can researchers identify and quantify impurities formed during synthesis?

- Analytical Workflow :

- Impurity Profiling : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with diode-array detection. Common impurities include unreacted dichlorophenyl precursors or over-fluorinated derivatives.

- Quantitative Methods : Validate assays per ICH guidelines (linearity range: 0.1–200 μg/mL; LOD/LOQ < 0.05 μg/mL). Cross-reference with commercial standards (e.g., CAS 92781-39-0) .

- Structural Elucidation : Isolate impurities via preparative TLC and characterize via NMR and HRMS .

Data-Driven Insights

Table 1 : Comparative Reactivity in Nucleophilic Substitutions

| Nucleophile | Reaction Conditions | Yield (%) | Major Byproduct |

|---|---|---|---|

| Ammonia | DMF, 80°C, 12h | 72 | Dechlorinated ketone |

| Sodium methoxide | MeOH, reflux | 65 | Methoxy derivative |

| Aniline | THF, RT, 24h | 58 | Schiff base |

Source : Adapted from synthetic protocols in .

Table 2 : Stability Under Accelerated Conditions (40°C)

| pH | Degradation (%) at 4 Weeks | Primary Degradant |

|---|---|---|

| 2 | <5% | None |

| 7 | 12% | Hydroxy derivative |

| 10 | 28% | Benzoic acid |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.